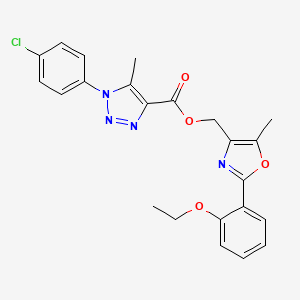

![molecular formula C18H18N2O5S B3009059 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922005-03-6](/img/structure/B3009059.png)

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various drug molecules. Sulfonamides are known for their antimicrobial properties and are used in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported, where 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with aryl amines to afford N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide compounds. These parent compounds are further reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl and N-ethyl derivatives, respectively, in the presence of lithium hydride and N,N-dimethylformamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using techniques such as FT-IR, Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry (MS). These techniques help in confirming the structure of the synthesized compounds and are crucial for understanding the interactions of these molecules with biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives have been evaluated for their ability to inhibit enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). The studies have shown that these compounds exhibit moderate activity against BChE and AChE, with some derivatives showing good activity against LOX. The antimicrobial and hemolytic activities of these sulfonamides have also been probed, revealing that certain parent sulfonamides possess proficient antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group can enhance the solubility of these compounds in water, which is beneficial for their biological activity. The lipophilicity of the compounds can be modified by introducing different substituents, which can affect their ability to cross biological barriers like the blood-brain barrier . The interaction of sulfonamide derivatives with enzymes and receptors can be studied through molecular modeling and crystallography to understand the key interactions responsible for their inhibitory potency .

Scientific Research Applications

Pharmacological Activities and Enzyme Inhibition

Sulfonamides, such as the one described, have been extensively studied for their pharmacological properties, including antibacterial, anti-carbonic anhydrase, and antifolate activities. These properties make them candidates for treating various diseases and conditions. For example, sulfonamides have been shown to inhibit carbonic anhydrase, which is crucial for physiological processes such as respiration and the maintenance of pH balance. This inhibition is valuable in designing diuretics, antiglaucoma agents, and drugs for managing mountain sickness. The compound's resemblance to known sulfonamides suggests potential for similar applications, warranting further investigation into its specific activities and efficacy (Bozdağ et al., 2015).

Chemical Synthesis and Material Science

Compounds with the tetrahydroquinoline and benzodioxine moieties have been explored for their chemical synthesis applications, including as intermediates in the production of more complex molecules. The structural features of such compounds, including their ability to participate in various chemical reactions, make them valuable in synthesizing novel materials and chemicals with specific desired properties. For instance, tetrahydroquinoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities, indicating the broad utility of these frameworks in developing new therapeutic agents (Zubkov et al., 2012).

Environmental Applications

Sulfonamide antibiotics and their derivatives have been studied for environmental persistence and potential ecological impacts. Research focusing on microbial degradation pathways for sulfonamides highlights the importance of understanding how these compounds and their derivatives behave in natural environments. This knowledge is crucial for assessing the environmental risks associated with the widespread use of sulfonamide-based drugs and for developing strategies to mitigate their impact (Ricken et al., 2013).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound acts as an ABA-mimicking ligand , binding directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling .

Biochemical Pathways

The affected pathway is the ABA signaling pathway . The compound’s interaction with the ABA receptors leads to the inhibition of PP2C, which in turn activates the downstream ABA signaling . This signaling pathway plays a crucial role in the plant’s response to drought and other abiotic stresses .

Pharmacokinetics

It is known that the compound is a potent activator of multiple aba receptors , suggesting that it has good bioavailability.

Result of Action

The molecular effect of the compound’s action is the activation of the ABA signaling pathway, leading to a decrease in water loss and an increase in drought resistance in plants . On a cellular level, the compound’s action results in changes in gene expression that are highly similar to those induced by ABA .

Action Environment

Environmental factors such as drought and other abiotic stresses can influence the compound’s action, efficacy, and stability. For instance, under drought conditions, the compound’s action can help the plant conserve water and resist the stress .

Biochemical Analysis

Biochemical Properties

This compound interacts with the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The nature of these interactions involves a gate-latch-lock interacting network .

Cellular Effects

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been shown to activate a gene network in Arabidopsis that is highly similar to that induced by ABA . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to the PYR/PYL family of ABA receptors . This binding results in inhibition of PP2C, leading to activation of downstream ABA signaling .

properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-20-15-5-3-13(10-12(15)2-7-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-9-8-24-16/h3-6,10-11,19H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMJAQOWZYBZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008987.png)

![8-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3008990.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)